molecular formula C21H23FN2O4S B2537790 4-(2-fluorophenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1049500-35-7

4-(2-fluorophenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

Cat. No.: B2537790
CAS No.: 1049500-35-7
M. Wt: 418.48
InChI Key: KMUIDRZEJKEVOJ-UHFFFAOYSA-N
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Description

4-(2-fluorophenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a useful research compound. Its molecular formula is C21H23FN2O4S and its molecular weight is 418.48. The purity is usually 95%.
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Scientific Research Applications

Fluorescence Properties of Thiazolo[4,5-b]pyrazine Derivatives

Research on diphenylthiazolo[4,5-b]pyrazine derivatives, which share structural similarities with the compound , has highlighted their promising fluorescence properties. These derivatives exhibit efficient fluorescence, influenced by electron-donating substituents like methoxy groups, similar to the 4-methoxyphenyl group in the compound of interest. The presence of additional substituents such as cyano groups can further enhance fluorescence yields and solvatochromism, suggesting potential applications in designing new fluorophores for scientific and technological uses (Nakagawa et al., 2015).

Synthesis of Fluorinated Heterocyclic Compounds

The utility of fluorinated building blocks for synthesizing a wide range of fluorine-bearing heterocyclic compounds, including pyrazolones and pyrimidines, has been demonstrated. These compounds have applications in pharmaceuticals and materials science. The versatility of fluorinated compounds in cyclization reactions to produce diverse products underlines the potential research interest in exploring similar reactions with 4-(2-fluorophenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide for generating novel heterocyclic compounds (Shi et al., 1996).

Photophysical Properties of Pyrazine-Based Chromophores

Research on pyrazine-based push-pull chromophores, which incorporate structural motifs similar to the query compound, has revealed their significant optical absorption and emission properties. These properties are influenced by electron-donating groups and π-conjugated systems, indicating the compound's potential for applications in optoelectronics and sensors. The findings suggest that modifications to the electron-donating and accepting parts of such molecules can tailor their photophysical behaviors for specific applications (Hoffert et al., 2017).

Properties

IUPAC Name

1-[2-(2-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O4S/c1-28-17-8-6-16(7-9-17)24-20-14-29(26,27)13-19(20)23(12-21(24)25)11-10-15-4-2-3-5-18(15)22/h2-9,19-20H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUIDRZEJKEVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(CC2=O)CCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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